3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one 3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15305643
InChI: InChI=1S/C24H20N4O3/c1-31-17-10-8-16(9-11-17)23-20-21(18-6-2-3-7-19(18)29)26-27-22(20)24(30)28(23)14-15-5-4-12-25-13-15/h2-13,23,29H,14H2,1H3,(H,26,27)
SMILES:
Molecular Formula: C24H20N4O3
Molecular Weight: 412.4 g/mol

3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

CAS No.:

Cat. No.: VC15305643

Molecular Formula: C24H20N4O3

Molecular Weight: 412.4 g/mol

* For research use only. Not for human or veterinary use.

3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one -

Specification

Molecular Formula C24H20N4O3
Molecular Weight 412.4 g/mol
IUPAC Name 3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-5-(pyridin-3-ylmethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one
Standard InChI InChI=1S/C24H20N4O3/c1-31-17-10-8-16(9-11-17)23-20-21(18-6-2-3-7-19(18)29)26-27-22(20)24(30)28(23)14-15-5-4-12-25-13-15/h2-13,23,29H,14H2,1H3,(H,26,27)
Standard InChI Key ZDUZKEHJJDLLOL-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CN=CC=C4)NN=C3C5=CC=CC=C5O

Introduction

The compound 3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic molecule featuring a dihydropyrrolo-pyrazolone core. This core is substituted with a hydroxyl group on one phenyl ring, a methoxy group on another, and a pyridine moiety. Such structural diversity enhances its potential for various biological activities and applications in medicinal chemistry.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions: Often used to form the pyrazolone core.

  • Alkylation Reactions: Used to introduce the pyridin-3-ylmethyl group.

  • Arylation Reactions: Employed to attach the phenyl rings with hydroxyl and methoxy substituents.

These methods allow for fine-tuning of the compound's properties to enhance its biological activity.

Biological Activities and Potential Applications

Compounds with similar structures often exhibit significant biological activities, including:

  • Antimicrobial Activity: Some pyrazole derivatives have shown effectiveness against various microorganisms.

  • Antioxidant Activity: Hydroxyl and methoxy groups can contribute to antioxidant properties.

  • Anticancer Activity: Certain pyrazole compounds have demonstrated potential in cancer treatment.

Biological ActivityPotential Application
AntimicrobialInfection treatment
AntioxidantProtection against oxidative stress
AnticancerCancer therapy

Research Findings and Future Directions

Research on 3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is ongoing, with a focus on understanding its biological profile and optimizing its therapeutic potential. Interaction studies with biological targets are crucial for enhancing its specificity and efficacy.

Comparison with Similar Compounds

Compounds like 3-(2-hydroxyphenyl)-4-(3-methoxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one share structural similarities but differ in the position of the methoxy group and the pyridine ring attachment. These differences can affect solubility, bioavailability, and biological activity.

CompoundStructural DifferenceBiological Activity
3-(2-Hydroxyphenyl)-4-(3-methoxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-oneMethoxy at position 3, pyridin-4-ylmethylEnhanced solubility and bioavailability
3-(2-Hydroxyphenyl)-4-(4-methoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-oneMethoxy at position 4, pyridin-3-ylmethylPotential for various biological activities

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